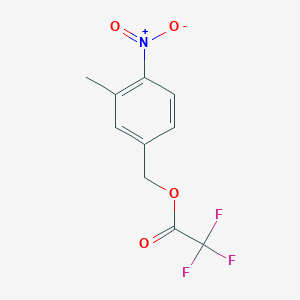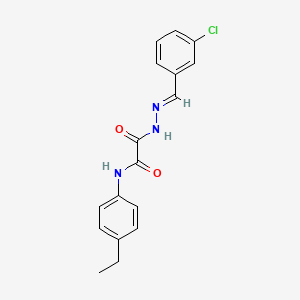
3-Methyl-4-nitrobenzyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitrobenzyl trifluoroacetate is an organic compound with the molecular formula C10H8F3NO4. It is a trifluoroacetate ester derivative of 3-methyl-4-nitrobenzyl alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzyl trifluoroacetate typically involves the esterification of 3-methyl-4-nitrobenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-nitrobenzyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Methyl-4-aminobenzyl trifluoroacetate.
Oxidation: 3-Carboxy-4-nitrobenzyl trifluoroacetate.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitrobenzyl trifluoroacetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of trifluoroacetylated compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-nitrobenzyl trifluoroacetate involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-4-nitrobenzyl acetate
- 3-Methyl-4-nitrobenzyl chloride
- 4-Nitrobenzyl trifluoroacetate
Uniqueness
3-Methyl-4-nitrobenzyl trifluoroacetate is unique due to the presence of both the nitro and trifluoroacetate groups. The trifluoroacetate group enhances the compound’s reactivity towards nucleophiles, while the nitro group provides additional sites for redox reactions. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
834885-00-6 |
|---|---|
Molekularformel |
C10H8F3NO4 |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
(3-methyl-4-nitrophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO4/c1-6-4-7(2-3-8(6)14(16)17)5-18-9(15)10(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
JCAIPHJWUBURHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)COC(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-(4-methylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024114.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B12024116.png)


![2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12024129.png)


![3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024147.png)
![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024164.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024167.png)



![N-(4-fluorophenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024189.png)
